molecular formula C11H12O B3377289 1-Phenylpent-4-yn-2-ol CAS No. 127559-62-0

1-Phenylpent-4-yn-2-ol

Cat. No. B3377289
CAS RN: 127559-62-0
M. Wt: 160.21 g/mol
InChI Key: XHIXLGJUXBLKCX-UHFFFAOYSA-N
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Description

1-Phenylpent-4-yn-2-ol is a chemical compound with the molecular formula C11H12O . It is used in various chemical reactions and has been the subject of several scientific studies .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 2-phenylacetaldehyde with propargyl bromide in the presence of activated zinc dust . Another method involves the oxidation of homopropargyl alcohols . The resulting product is then purified by column chromatography .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a phenyl group (a six-membered carbon ring), a pentyn group (a five-carbon chain with a triple bond), and a hydroxyl group (an oxygen atom bonded to a hydrogen atom) .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, under the action of an excess of trifluoromethanesulfonic acid, it can cyclize intramolecularly to form 6-aryl-2-phenyl-2,3-dihydropyran-4-ones . It can also be transformed into the final product via installation of a succinimide ring using the Mitsunobu reaction followed by amide and olefin reduction protocols .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 160.22 . Its physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

1-Phenylpent-4-yn-2-ol has potential applications in scientific research, particularly in biochemistry and medical research. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of drugs on cells and organisms.

Mechanism of Action

The mechanism of action of 1-phenylpent-4-yn-2-ol is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, this compound has been shown to interact with various proteins and receptors, suggesting that it may have an effect on the activity of these proteins and receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, this compound has been shown to interact with various proteins and receptors, suggesting that it may have an effect on the activity of these proteins and receptors. Furthermore, this compound has been shown to have an antifungal effect, as well as an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

1-Phenylpent-4-yn-2-ol has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a useful reagent for a variety of experiments. Additionally, it is relatively stable, making it suitable for long-term storage. However, this compound is sensitive to light and air, making it unsuitable for experiments requiring exposure to these elements. Furthermore, it is toxic if ingested, so it must be handled with care.

Future Directions

1-Phenylpent-4-yn-2-ol has potential applications in a variety of fields, including biochemistry, medical research, and drug development. In the future, further research is needed to better understand the biochemical and physiological effects of this compound, as well as to investigate the potential for using it as a therapeutic agent. Additionally, further research is needed to explore the potential for using this compound as an inhibitor of enzymes involved in drug metabolism, as well as to investigate its potential for use as an antifungal and anti-inflammatory agent. Finally, research is needed to explore the potential for using this compound as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds.

Safety and Hazards

1-Phenylpent-4-yn-2-ol is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-phenylpent-4-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h1,3-5,7-8,11-12H,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIXLGJUXBLKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127559-62-0
Record name 1-phenylpent-4-yn-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

20.00 Grams of the 2-bromo-5-phenyl-1-penten-4-ol obtained above were dissolved in 160 g of N-methyl-2-pyrrolidone, and 11.20 g of sodium methylate were added. The mixture was allowed to react at 30° C. for 14 hours, and then was neutralized with concentrated hydrochloric acid. Insolubles were filtered off, and the filtrate was concentrated under reduced pressure. The resultant oily substance was purified by silica gel column chromatography to give 9.96 g of 5-phenyl-1-pentyn-4-ol, nD25 =1.519, FI-MS m/e 160(M+), propargyl compound/allene compound 97.9/2.1.
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11.2 g
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160 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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